(Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound characterized by its benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an ethylating agent like ethyl iodide under basic conditions.
Aldol Condensation: The key step involves an aldol condensation between the benzofuran derivative and 2,4,5-trimethoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the benzylidene moiety can yield the corresponding benzyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to natural products suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
Preliminary studies indicate that this compound may exhibit pharmacological properties such as anti-inflammatory, antioxidant, or anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s methoxy groups and benzofuran core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-6-ethoxy-2-(2,4-dimethoxybenzylidene)benzofuran-3(2H)-one
- (Z)-6-ethoxy-2-(2,5-dimethoxybenzylidene)benzofuran-3(2H)-one
- (Z)-6-ethoxy-2-(2,4,5-trimethoxyphenyl)benzofuran-3(2H)-one
Uniqueness
Compared to similar compounds, (Z)-6-ethoxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of three methoxy groups on the benzylidene moiety. This structural feature enhances its electronic properties and reactivity, making it particularly suitable for applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
(2Z)-6-ethoxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-5-25-13-6-7-14-16(10-13)26-19(20(14)21)9-12-8-17(23-3)18(24-4)11-15(12)22-2/h6-11H,5H2,1-4H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSGHCYICHSPA-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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